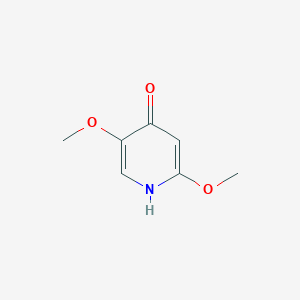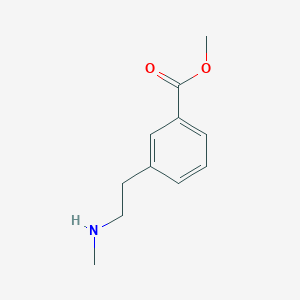
2-(2-Bromoethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromoethyl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl moiety substituted with a bromoethyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 2-(2-Bromoethyl)-1,1’-biphenyl involves the electrophilic aromatic substitution of biphenyl with 2-bromoethyl bromide.
Reduction of Phenethyl Alcohol: Another method involves the reduction of phenethyl alcohol with hydrogen bromide. The phenethyl alcohol is heated to 110°C, and hydrogen bromide is slowly introduced.
Industrial Production Methods: Industrial production of 2-(2-Bromoethyl)-1,1’-biphenyl often involves large-scale electrophilic aromatic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 2-(2-Bromoethyl)-1,1’-biphenyl undergoes nucleophilic substitution reactions where the bromo group is replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form corresponding biphenyl carboxylic acids.
Reduction Reactions: Reduction of the bromo group can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form ethyl-substituted biphenyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol is commonly used for nucleophilic substitution reactions.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of various substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of ethyl-substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(2-Bromoethyl)-1,1’-biphenyl is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and as a flame retardant .
Wirkmechanismus
The mechanism of action of 2-(2-Bromoethyl)-1,1’-biphenyl involves its ability to undergo electrophilic aromatic substitution reactions. The bromoethyl group acts as an electrophile, facilitating the formation of various substituted derivatives. The compound can interact with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
(2-Bromoethyl)benzene: Similar in structure but lacks the biphenyl moiety.
Bis(2-bromoethyl) ether: Contains two bromoethyl groups and is used in the synthesis of heterocyclic compounds and crown ethers.
Uniqueness: 2-(2-Bromoethyl)-1,1’-biphenyl is unique due to the presence of both the biphenyl moiety and the bromoethyl group. This combination allows for diverse chemical reactivity and applications in various fields, making it a valuable compound in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
1-(2-bromoethyl)-2-phenylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br/c15-11-10-13-8-4-5-9-14(13)12-6-2-1-3-7-12/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWYOCFXHZSUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CCBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[Trans-2-aminocyclopropyl]benzonitrile](/img/structure/B8068464.png)




![tert-butyl N-{4-[1-(hydroxymethyl)cyclopropyl]phenyl}carbamate](/img/structure/B8068512.png)

